ethyl N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)carbamate
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Overview
Description
Ethyl N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)carbamate is a chemical compound with the molecular formula C5H7N3S3. It is known for its unique structure, which includes a dithiazole ring, making it an interesting subject for various scientific studies and applications .
Scientific Research Applications
Ethyl N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of dithiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
Target of Action
Ethyl N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)carbamate is a compound with potential antifungal activity . Its primary targets are likely to be yeast-like fungus strains, dermatophytes, and molds . These organisms are responsible for a variety of fungal infections, and the compound’s ability to inhibit their growth suggests it may be useful in treating these conditions.
Mode of Action
It is known to inhibit the enzymatic activity of candida strains , which suggests it may interfere with essential metabolic processes within these organisms. This disruption could lead to the death of the fungal cells, thereby preventing the spread of the infection.
Biochemical Pathways
This would disrupt the normal functioning of the cell and lead to its death .
Result of Action
The primary result of the action of this compound is the inhibition of fungal growth. This is achieved through the disruption of essential cellular processes within the fungal cells, leading to their death and the prevention of the spread of the infection .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins
Cellular Effects
It is possible that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no available data on how the effects of Ethyl N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)carbamate vary with different dosages in animal models . Future studies could explore this, including any threshold effects and potential toxic or adverse effects at high doses.
Metabolic Pathways
The metabolic pathways that this compound is involved in, including any enzymes or cofactors it interacts with, are not currently known
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)carbamate typically involves the reaction of ethyl carbamate with a dithiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide: This compound shares a similar dithiazole ring structure but differs in its functional groups.
1,3,4-Thiadiazoles: These compounds also contain a sulfur-nitrogen ring but have different substituents and properties.
Uniqueness
Its structure allows for diverse chemical reactions, making it a versatile compound for research and industrial use .
Properties
IUPAC Name |
ethyl N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S3/c1-2-9-4(8)6-3-7-5(10)12-11-3/h2H2,1H3,(H,6,7,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMCBOFMAWFDPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=S)SS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.